molecular formula C18H12BrN B1632225 1-Bromo-N-phenylcarbazole CAS No. 1333002-37-1

1-Bromo-N-phenylcarbazole

Cat. No. B1632225
CAS RN: 1333002-37-1
M. Wt: 322.2 g/mol
InChI Key: AELBZZMQJAJEJW-UHFFFAOYSA-N
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Description

1-Bromo-N-phenylcarbazole is a chemical compound with the molecular formula C18H12BrN . It is used in the manufacturing of OLED materials and also as an intermediate for pharmaceuticals .


Synthesis Analysis

This compound can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction, the Buchwald-Hartwig amination reaction, and the palladium-catalyzed direct arylation reaction . Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence .


Molecular Structure Analysis

The molecular structure of this compound consists of a carbazole unit, which is a nitrogen-containing aromatic heterocyclic compound . The carbazole unit can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives because the 2,7 and 3,6 positions are more active than the others .


Chemical Reactions Analysis

Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives . The polymerization reaction of 3,6-bis(trans-1-propenyl)-N phenylcarbazole was carried out with tris(4bromophenyl)ammoniumyl hexafluoroantimonate .


Physical And Chemical Properties Analysis

This compound has a melting point of 75 °C and a predicted boiling point of 461.7±27.0 °C. Its predicted density is 1.39±0.1 g/cm3 .

Scientific Research Applications

Anticancer Agent Synthesis

Research has shown the synthesis of new phenylcarbazole derivatives designed as potential anticancer agents. These compounds exhibit marked cytotoxicity against human leukemia cells with notable IC(50) values, indicating significant potential as antitumor agents. The synthesis involves key Heck-type reactions, highlighting the versatility of carbazole derivatives in drug design and development (Routier et al., 2006).

CO2 Capture

1-Bromo-N-phenylcarbazole derivatives have also found applications in environmental chemistry, particularly in CO2 capture. A task-specific ionic liquid, synthesized through the reaction involving a bromophenyl derivative, shows the capability of reversibly sequestering CO2, thus providing a novel approach for CO2 capture and sequestration (Bates et al., 2002).

Antimicrobial Activity

Novel N-phenylpyrazole derivatives synthesized using bromoacetyl and bromophenyl derivatives have demonstrated potent antimicrobial properties. These compounds have shown inhibitory effects against pathogenic yeast and mould, indicating the potential for developing new antimicrobial agents based on the phenylcarbazole framework (Farag et al., 2008).

Photoluminescent Materials

The synthesis of phenylcarbazole-based dimers, through the manipulation of substituent groups, including bromophenyl derivatives, has led to materials with strong photoluminescent properties. These materials are potential candidates for applications in optoelectronic devices, demonstrating the importance of this compound in materials science (Tang et al., 2017).

OLED Host Materials

The modification of the carbazole moiety by introducing a bromine atom at the 1-position has been employed in the development of host materials for phosphorescent organic light-emitting diodes (OLEDs). This research underscores the significance of brominated carbazole derivatives in advancing OLED technology, offering insights into the design of more efficient and durable OLED materials (Kim et al., 2015).

Mechanism of Action

Target of Action

Carbazole derivatives are known for their versatility in functionalization, good chemical and environmental stability, and excellent charge transport ability . They have been used in a variety of applications, such as solar cells , anti-corrosion , and sensors , indicating a broad range of potential targets.

Mode of Action

Carbazole-based compounds are known for their strong fluorescence and high hole transporting capabilities . These properties suggest that the compound may interact with its targets through electron transfer processes.

Biochemical Pathways

Carbazole derivatives have been associated with optoelectronics and electroactive materials , suggesting that they may influence pathways related to light absorption and electron transport.

Pharmacokinetics

The compound’s lipophilicity, water solubility, and other physicochemical properties can impact its bioavailability .

Result of Action

Given its use in optoelectronics and electroactive materials , it may influence electron transport and light absorption at the molecular level.

Action Environment

The action of 1-Bromo-9-phenyl-9H-carbazole can be influenced by environmental factors. It is recommended to store the compound in a dark place, sealed in dry, room temperature conditions . This suggests that light, moisture, and temperature can affect the compound’s action, efficacy, and stability.

Safety and Hazards

1-Bromo-N-phenylcarbazole is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wash hands thoroughly after handling .

Future Directions

Polycarbazole and its derivatives, including 1-Bromo-N-phenylcarbazole, have been studied for more than 30 years due to their versatility in functionalization, excellent electrical, electrochemical properties, good environmental stability, and unique optical properties . They are potential candidates for a wide range of applications such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .

properties

IUPAC Name

1-bromo-9-phenylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN/c19-16-11-6-10-15-14-9-4-5-12-17(14)20(18(15)16)13-7-2-1-3-8-13/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELBZZMQJAJEJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C(=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1333002-37-1
Record name 1-Bromo-9-phenyl-9H-carbazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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